Beauvericin-13C45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H57N3O9 |

|---|---|

Molecular Weight |

828.62 g/mol |

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tris((1,2,3,4,5,6-13C6)cyclohexatrienyl(113C)methyl)-4,10,16-tri((113C)methyl)-6,12,18-tri((1,2,3-13C3)propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1,35+1,36+1,37+1,38+1,39+1,40+1,41+1,42+1,43+1,44+1,45+1 |

InChI Key |

GYSCAQFHASJXRS-PANLYRFJSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13C@@H]1[13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O[13C@@H]([13C](=O)N([13C@H]([13C](=O)O1)[13CH2][13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)[13CH3])[13CH]([13CH3])[13CH3])[13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13CH3] |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for Beauvericin?

An In-depth Technical Guide to the Mechanism of Action of Beauvericin

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Beauveria bassiana and several Fusarium species.[1] It is a frequent contaminant of cereals and grains.[1][2] BEA exhibits a wide range of biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic properties.[3][4][5] Its potent cytotoxicity against various cancer cell lines has garnered significant interest, positioning it as a potential candidate for therapeutic development.[6][7] The primary mechanism of action underpinning its biological effects is its ionophoric activity, which triggers a cascade of cellular events leading to programmed cell death.[1][3] This document provides a detailed technical overview of the molecular mechanisms through which Beauvericin exerts its cytotoxic effects.

Core Mechanism: Ionophoric Activity and Disruption of Ion Homeostasis

The foundational mechanism of Beauvericin's action is its ability to act as an ionophore. It forms lipophilic complexes with cations, particularly divalent cations like calcium (Ca²⁺) and monovalent cations such as potassium (K⁺) and sodium (Na⁺), and transports them across biological membranes.[3][6][7][8] This action disrupts the tightly regulated ionic gradients essential for normal cellular function.

The influx of extracellular Ca²⁺ is a critical initiating event in BEA-induced cytotoxicity.[6][9] By increasing the permeability of the plasma membrane to Ca²⁺, BEA causes a rapid and sustained rise in the intracellular calcium concentration ([Ca²⁺]i).[6][9] This disruption of calcium homeostasis is a central hub that activates multiple downstream signaling pathways responsible for the toxin's effects.[4][10] The prevention of BEA-induced cell death by intracellular calcium chelators like BAPTA/AM confirms the pivotal role of Ca²⁺ in its mechanism.[9][10][11]

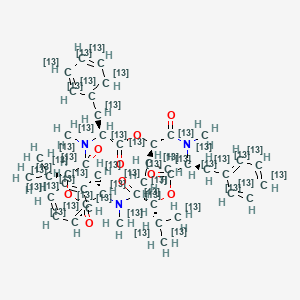

Caption: Beauvericin's ionophoric action disrupts Ca²⁺ homeostasis.

Induction of Apoptosis via the Mitochondrial Pathway

The elevation of cytosolic Ca²⁺ triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][12] This is a primary mechanism of BEA-induced cell death observed across numerous cell lines.[1][11] The key events in this pathway are:

-

Mitochondrial Stress: Increased [Ca²⁺]i leads to mitochondrial calcium overload, which in turn induces the generation of reactive oxygen species (ROS) and causes a loss of the mitochondrial membrane potential (ΔΨm).[6][13]

-

Bcl-2 Family Regulation: BEA influences the expression of Bcl-2 family proteins, promoting apoptosis by up-regulating pro-apoptotic members like Bax and Bad and down-regulating anti-apoptotic members like Bcl-2.[6][12]

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[11][14]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the degradation of cellular components, leading to the characteristic morphological changes of apoptosis.[6][11]

References

- 1. In vitro mechanisms of Beauvericin toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Beauvericin: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beauvericin, a Bioactive Compound Produced by Fungi: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beauvericin, A Fusarium Mycotoxin: Anticancer Activity, Mechanisms, and Human Exposure Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epub.jku.at [epub.jku.at]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Beauvericin induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]

- 13. Beauvericin-induced cytotoxicity via ROS production and mitochondrial damage in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beauvericin-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities and Cytotoxicity of Beauvericin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungi, including Beauveria and Fusarium species.[1][2] It has garnered significant attention within the scientific community due to its broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and insecticidal properties.[1][3] The primary mechanism underlying its bioactivity is its ionophoric nature, enabling it to form complexes with cations and disrupt ion homeostasis across biological membranes.[2][4] This guide provides an in-depth technical overview of the biological activities and cytotoxic mechanisms of Beauvericin, with a focus on its potential as a therapeutic agent. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways it modulates.

Introduction to Beauvericin

Beauvericin is a secondary metabolite produced by several fungal genera.[5] Structurally, it is a cyclic hexadepsipeptide, a class of compounds that has shown a variety of biological effects.[2] Its ability to transport alkali and alkaline earth metal ions across cell membranes is a key feature of its biological action.[5] This ionophoric activity is central to its cytotoxic effects and its potential for development as a therapeutic agent, particularly in oncology.[6][7]

Diverse Biological Activities

Beauvericin exhibits a wide range of biological effects, making it a compound of interest for various therapeutic applications.

-

Anticancer Activity: Beauvericin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][6] It induces apoptosis through mechanisms involving oxidative stress and the disruption of intracellular calcium levels.[8][9] Furthermore, it has been shown to inhibit cancer cell migration and angiogenesis at sub-lethal concentrations.[5][10] In vivo studies have also indicated its potential to reduce tumor volume and weight.[6][11]

-

Antimicrobial and Antifungal Activity: The compound shows strong antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][12] It is also effective against Mycobacterium species.[12] While its antifungal activity as a single agent is less pronounced, it can potentiate the effects of other antifungal drugs.[1][3]

-

Antiviral Activity: Beauvericin has been identified as an inhibitor of the human immunodeficiency virus type-1 (HIV-1) integrase, with an IC50 value of 1.9 μM.[1] This suggests its potential as a lead compound for the development of new antiviral therapies.

-

Insecticidal and Nematicidal Activity: The insecticidal properties of Beauvericin were among its first discovered biological activities.[1][3] It also exhibits nematicidal effects, highlighting its potential for agricultural applications.[3]

-

Immunomodulatory and Anti-inflammatory Effects: Recent research has shown that Beauvericin can enhance the maturation and activation of dendritic cells and T cells, partly through its interaction with Toll-like receptor 4 (TLR4).[6][7] It also possesses anti-inflammatory properties by inhibiting the NF-κB pathway.[8][13]

The Cytotoxic Mechanisms of Beauvericin

The cytotoxicity of Beauvericin is multifaceted and primarily stems from its ability to disrupt cellular ion homeostasis, leading to a cascade of events that culminate in cell death.

3.1. Ionophoric Properties and Calcium Overload

Beauvericin acts as an ionophore, forming channels in cellular membranes that increase their permeability to cations, particularly calcium (Ca2+).[2][8][14] This leads to a rapid influx of extracellular Ca2+ into the cytosol, disrupting the cell's normal calcium signaling.[3][6] The elevated intracellular calcium levels are a key trigger for its cytotoxic effects.[8][14]

3.2. Induction of Oxidative Stress

The disruption of mitochondrial function and the increase in intracellular calcium contribute to the generation of reactive oxygen species (ROS).[3][8] This leads to a state of oxidative stress, which can damage cellular components such as DNA, lipids, and proteins, ultimately contributing to apoptosis.[3][15]

3.3. Apoptosis Induction

Beauvericin is a potent inducer of apoptosis in various cell types.[8][15] The apoptotic cascade is initiated through the mitochondrial (intrinsic) pathway. Key events in Beauvericin-induced apoptosis include:

-

Mitochondrial Membrane Potential Collapse: The influx of Ca2+ and oxidative stress lead to a decrease in the mitochondrial membrane potential.[16][17]

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[16][18]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[16][18]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[16]

-

DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA.[15]

// Nodes beauvericin [label="Beauvericin", fillcolor="#FBBC05", fontcolor="#202124"]; membrane [label="Cell Membrane", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ca_channel [label="Ion Channel Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ca_influx [label="↑ Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mitochondria [label="Mitochondria", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ros [label="↑ ROS Production\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mmp [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyt_c [label="Cytochrome c Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=doubleoctagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges beauvericin -> membrane [label="Targets"]; membrane -> ca_channel [label="Induces"]; ca_channel -> ca_influx; ca_influx -> mitochondria [label="Impacts"]; mitochondria -> mmp; ca_influx -> ros [label="Leads to"]; ros -> mmp [label="Contributes to"]; mmp -> cyt_c; cyt_c -> caspase9; caspase9 -> caspase3; caspase3 -> apoptosis; } Caption: Primary mechanism of Beauvericin-induced cytotoxicity.

Signaling Pathways Modulated by Beauvericin

Beauvericin influences several key cellular signaling pathways, which contributes to its diverse biological effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Beauvericin can activate the MAPK signaling pathway.[3] Specifically, it has been shown to activate the MEK1/2-ERK42/44-90RSK signaling cascade, which can lead to cell cycle arrest in the S phase and induce apoptosis in non-small cell lung cancer cells.[3][19]

-

PI3K/AKT Pathway: In hepatocellular carcinoma, Beauvericin has been shown to inhibit the PI3K/AKT signaling pathway.[11][20] This inhibition downregulates the p-PI3K/PI3K and p-AKT/AKT ratios, which in turn promotes apoptosis.[11][20]

-

NF-κB Pathway: Beauvericin can inhibit the NF-κB pathway, which is involved in inflammatory responses.[8] It has been observed to block the nuclear translocation of the NF-κB subunits p65 and p50.[8]

-

Toll-Like Receptor 4 (TLR4) Signaling: Beauvericin can act as an immunostimulatory agent by activating the TLR4 signaling pathway in dendritic cells.[13] This leads to the production of inflammatory cytokines and type I interferons.[13]

// Nodes beauvericin [label="Beauvericin", fillcolor="#FBBC05", fontcolor="#202124"]; mek1_2 [label="MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; erk42_44 [label="ERK42/44", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rsk90 [label="90RSK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis & S-Phase Arrest", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges beauvericin -> mek1_2 [label="Activates"]; mek1_2 -> erk42_44; erk42_44 -> rsk90; rsk90 -> apoptosis [label="Induces"]; } Caption: MAPK signaling pathway activated by Beauvericin.

// Nodes beauvericin [label="Beauvericin", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anti_apoptotic [label="Anti-apoptotic Proteins\n(e.g., Bcl-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pi3k -> akt [label="Activates"]; akt -> anti_apoptotic [label="Promotes"]; beauvericin -> pi3k [label="Inhibits", arrowhead=tee]; anti_apoptotic -> apoptosis [arrowhead=tee]; } Caption: PI3K/AKT signaling pathway inhibited by Beauvericin.

Quantitative Cytotoxicity Data

The cytotoxic potency of Beauvericin varies across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| KB | Human oral cancer | 5.76 ± 0.55 | [16] |

| KBv200 | Multidrug-resistant KB | 5.34 ± 0.09 | [16] |

| PANC-1 | Human pancreatic cancer | 4.8 | [6] |

| NCI-H460 | Non-small-cell lung cancer | 0.01 - 1.81 | [10] |

| MIA PaCa-2 | Pancreatic carcinoma | 0.01 - 1.81 | [10] |

| MCF-7 | Breast cancer | 0.01 - 1.81 | [10] |

| SF-268 | CNS glioma | 0.01 - 1.81 | [10] |

| PC-3M | Metastatic prostate cancer | 3.8 (at 20h) | [10] |

| MDA-MB-231 | Metastatic breast cancer | 7.5 (at 40h) | [10] |

| HUVEC-2 | Endothelial cells | 7.5 (at 16h) | [10] |

| SH-SY5Y | Human neuroblastoma | 2.2 - 10.7 (time-dependent) | [21] |

| H22 | Hepatoma cells | 5 - 20 (dose-dependent) | [11] |

| NG108-15 | Neuronal cells | 4 | [11] |

| Immature Dendritic Cells | Immune cells | 1.0 | [11] |

| Mature Dendritic Cells | Immune cells | 2.9 | [11] |

| Macrophages | Immune cells | 2.5 | [11] |

| Turkey Lymphocytes | Immune cells | IC50 not specified, but apoptosis induced | [22] |

Detailed Experimental Protocols

6.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[23]

Materials:

-

96-well microplate

-

Cells in culture

-

Beauvericin stock solution

-

MTT solution (5 mg/ml in PBS)[24]

-

Solubilization solution (e.g., DMSO or a detergent-based solution)[23][24]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of culture medium.[24] Incubate until the cells adhere and form a monolayer.[24]

-

Treatment: Prepare serial dilutions of Beauvericin and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).[24]

-

MTT Addition: After incubation, add 10 µl of MTT solution to each well.[23][24]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[23]

-

Solubilization: Carefully remove the medium and add 100-150 µl of a solubilization solution to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete solubilization.[24] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25]

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="1. Seed cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; add_beauvericin [label="2. Add Beauvericin\nat various concentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_treatment [label="3. Incubate for\n24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="4. Add MTT solution\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_formazan [label="5. Incubate for 2-4 hours\n(Formazan formation)", fillcolor="#FBBC05", fontcolor="#202124"]; add_solubilizer [label="6. Add solubilization\nsolution (e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="7. Read absorbance\nat 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> add_beauvericin; add_beauvericin -> incubate_treatment; incubate_treatment -> add_mtt; add_mtt -> incubate_formazan; incubate_formazan -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> end; } Caption: Workflow of a standard MTT assay.

6.2. Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[26][27]

Materials:

-

Treated and control cells

-

Flow cytometer

-

Annexin V-FITC staining kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[26]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[27][28]

-

Washing: Wash the cells twice with cold PBS by centrifugation.[26]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining:

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[28]

-

Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[28]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; treat_cells [label="1. Treat cells with\nBeauvericin", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_cells [label="2. Collect both adherent\nand floating cells", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_cells [label="3. Wash cells with\ncold PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; resuspend [label="4. Resuspend in\n1X Binding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="5. Add Annexin V-FITC\nand Propidium Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="6. Incubate for 15 min\nin the dark", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="7. Analyze by\nFlow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> treat_cells; treat_cells -> collect_cells; collect_cells -> wash_cells; wash_cells -> resuspend; resuspend -> stain; stain -> incubate; incubate -> analyze; analyze -> end; } Caption: Workflow for an Annexin V/PI apoptosis assay.

Conclusion

Beauvericin is a promising bioactive compound with a wide array of pharmacological properties. Its potent cytotoxic effects against cancer cells, mediated through its ionophoric activity and induction of apoptosis, make it a strong candidate for further investigation in drug development. The modulation of key signaling pathways such as MAPK and PI3K/AKT further underscores its therapeutic potential. However, more in vivo studies are needed to fully elucidate its efficacy and safety profile for clinical applications. This guide provides a comprehensive overview for researchers and professionals in the field to facilitate further exploration of Beauvericin's therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. [Beauvericin: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]

- 4. epub.jku.at [epub.jku.at]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-tumor activity of beauvericin: focus on intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The Mycotoxin Beauvericin Exhibits Immunostimulatory Effects on Dendritic Cells via Activating the TLR4 Signaling Pathway [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. In vitro mechanisms of Beauvericin toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer activity and mechanism investigation of beauvericin isolated from secondary metabolites of the mangrove endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of beauvericin toxicity and antioxidant cellular defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Beauvericin induces cytotoxic effects in human acute lymphoblastic leukemia cells through cytochrome c release, caspase 3 activation: the causative role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beauvericin-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BioKB - Publication [biokb.lcsb.uni.lu]

- 21. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fumonisin and beauvericin induce apoptosis in turkey peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchhub.com [researchhub.com]

- 24. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. boneandcancer.org [boneandcancer.org]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 28. Apoptosis Protocols | USF Health [health.usf.edu]

Natural occurrence and contamination levels of Beauvericin in cereals

An In-depth Technical Guide on the Natural Occurrence and Contamination Levels of Beauvericin in Cereals

Introduction

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin that is increasingly recognized as a significant contaminant in cereals and cereal-based products worldwide.[1][2] Produced by a variety of Fusarium species, BEA poses a potential risk to human and animal health due to its cytotoxic properties.[1][3] Its mechanism of action is primarily linked to its ionophoric activity, which disrupts cell membrane permeability to ions, leading to oxidative stress, DNA fragmentation, and apoptosis.[1][4] This technical guide provides a comprehensive overview of the natural occurrence and contamination levels of Beauvericin in major cereals, details the analytical methodologies for its detection, and visualizes its toxicological pathways.

Natural Occurrence and Fungal Producers

Beauvericin is a secondary metabolite produced by several species of the Fusarium genus, which are common plant pathogens that infect a wide range of cereal crops.[5] The primary BEA-producing species include F. proliferatum, F. subglutinans, and F. avenaceum.[5][6] Contamination can occur in the field pre-harvest or during storage if conditions are favorable for fungal growth. Cereals frequently reported to be contaminated with Beauvericin include corn (maize), wheat, rice, barley, and oats.[3][7]

Data Presentation: Beauvericin Contamination in Cereals

The following tables summarize quantitative data on Beauvericin contamination in various cereals and cereal-based products from different geographical regions.

Table 1: Beauvericin (BEA) Contamination in Wheat and Wheat-Based Products

| Cereal Product | Country/Region | No. of Samples | Incidence (%) | Contamination Range (µg/kg) | Mean/Median (µg/kg) | Reference |

| Wheat Kernels | Finland | 13 | 100% | 640 - 3,500 | - | [6][8] |

| Wheat & Wheat-Based | China (Shandong) | 291 | - | - | 0.41 (average) | [9][10] |

| Wheat Kernels | China | 769 | 5.33% | ND - 387.67 | 37.69 (average) | [11][12] |

| Baby Food | Italy | - | < 68% | - | - | [3] |

| Pasta | Italy | - | 44% | up to 106 | - | [13] |

| Multi Cereal Baby Food | Mediterranean | - | 70.3% | up to 1,100 | - | [3] |

ND: Not Detected

Table 2: Beauvericin (BEA) Contamination in Corn (Maize) and Corn-Based Products

| Cereal Product | Country/Region | No. of Samples | Incidence (%) | Contamination Range (µg/kg) | Mean/Median (µg/kg) | Reference |

| Corn & Corn-Based | China (Shandong) | 158 | 82.3% | 0.04 - 1,006.56 | 65.26 (average) | [9][10] |

| Corn Kernels | China (Shandong) | 71 | 85.9% | 0.06 - 1,006.56 | 46.96 (average) | [9] |

| Corn | Southeast Europe | 210 | 68% | - | - | [14] |

| Corn Kernels | Croatia (1996) | 105 | 17.4% | ND - 1,864 | 393 (average) | [15][16] |

| Corn Kernels | Croatia (1997) | 104 | ~1% | up to 696 | - | [16] |

| Fusarium-damaged Kernels | - | - | - | 6,500 - 15,800 | - | [17] |

| Healthy-looking Kernels | - | - | - | 70 - 130 | - | [17] |

ND: Not Detected

Table 3: Beauvericin (BEA) Contamination in Rice

| Cereal Product | Country/Region | No. of Samples | Incidence (%) | Contamination Range (µg/kg) | Mean/Median (µg/kg) | Reference |

| Domestic Rice | Iran | 65 | 40% | ND - 0.47 | - | [18][19][20] |

| Rice | Spain | - | - | up to 11,780 | - | [18] |

| Rice | Morocco | - | 75.7% | up to 26,300 | - | [18] |

| Red Rice | Italy | - | - | 7.51 | - | [21] |

| Paddy Rice | Vietnam (2022) | 50 | >35% | - | ~67.5 (average) | [22] |

ND: Not Detected

Experimental Protocols for Beauvericin Analysis

The accurate quantification of Beauvericin in cereal matrices requires robust analytical methods. The most widely accepted and utilized technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[23][24]

Sample Preparation and Extraction

-

Milling: Cereal samples are first ground to a fine powder to ensure homogeneity and increase the surface area for efficient extraction.

-

Extraction: A representative subsample (typically 5-25 g) is extracted with a solvent mixture, most commonly acetonitrile/water or methanol/water, often with a small percentage of formic acid to improve analyte ionization. The extraction is performed by vigorous shaking or blending for a specified period.

-

Centrifugation: The resulting slurry is centrifuged to separate the solid matrix from the liquid extract.

Extract Clean-up

A clean-up step is crucial to remove interfering matrix components (e.g., fats, pigments) that can suppress the analyte signal in the mass spectrometer.

-

Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., C18, silica-based). Interfering compounds are retained on the sorbent while the analyte of interest is eluted.[11][12]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out liquid-liquid extraction followed by a dispersive SPE (d-SPE) clean-up step. It has become popular for multi-mycotoxin analysis due to its speed and efficiency.[24]

LC-MS/MS Quantification

-

Chromatographic Separation: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and methanol or acetonitrile, both modified with an additive like formic acid or ammonium formate.

-

Mass Spectrometric Detection: The eluent from the LC column is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Beauvericin. Isotope-labeled internal standards are often used to correct for matrix effects and ensure accurate quantification.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of Beauvericin in cereal samples.

Signaling Pathway of Beauvericin-Induced Cytotoxicity

Beauvericin exerts its toxic effects primarily by acting as an ionophore, leading to a cascade of intracellular events that culminate in programmed cell death (apoptosis).[1][25]

References

- 1. In vitro mechanisms of Beauvericin toxicity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 8. researchgate.net [researchgate.net]

- 9. Natural Occurrence of Beauvericin and Enniatins in Corn- and Wheat-Based Samples Harvested in 2017 Collected from Shandong Province, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Occurrence of Beauvericin and Enniatins in Corn- and Wheat-Based Samples Harvested in 2017 Collected from Shandong Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Occurrence and Co-Occurrence of Beauvericin and Enniatins in Wheat Kernels from China [mdpi.com]

- 12. Natural Occurrence and Co-Occurrence of Beauvericin and Enniatins in Wheat Kernels from China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wur.nl [wur.nl]

- 14. mycotoxinsite.com [mycotoxinsite.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Emerging Fusarium mycotoxins beauvericin, Enniatins, Fusaproliferin and Moniliformin in Domestic Rice in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. itjfs.com [itjfs.com]

- 22. Diversity of Mycotoxins in Stored Paddy Rice: Contamination Patterns in the Mekong Delta, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Beauvericin's Ionophoric Activity and Effects on Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin (BEA) is a cyclic hexadepsipeptide mycotoxin produced by various fungal species, including Fusarium and Beauveria. Beyond its toxicological relevance in food and feed safety, BEA has garnered significant interest for its diverse biological activities, including anticancer, antimicrobial, and insecticidal properties. The primary mechanism underpinning these effects is its potent ionophoric activity. Beauvericin acts as a mobile ion carrier, forming lipophilic complexes with cations to facilitate their transport across otherwise impermeable biological membranes. This guide provides an in-depth review of Beauvericin's ionophoric properties, its consequential effects on cell membrane integrity and function, and the downstream cellular signaling pathways it modulates. Detailed experimental protocols for studying these phenomena are provided, alongside quantitative data and visual representations of key mechanisms to support further research and development.

Ionophoric Profile of Beauvericin

Beauvericin's unique cyclic structure, composed of alternating N-methyl-L-phenylalanyl and D-α-hydroxyisovaleryl residues, creates a central cavity capable of chelating various cations. This ion-complexing ability allows it to shuttle ions across lipid bilayers, disrupting the carefully maintained electrochemical gradients essential for cellular homeostasis.[1]

Ion Selectivity and Binding

Beauvericin exhibits a degree of selectivity in its binding and transport of cations. Its activity is most prominently associated with the transport of divalent cations, particularly calcium (Ca²⁺), and to a lesser extent, monovalent alkali metal ions.[2][3] While precise thermodynamic stability constants (log K) are not uniformly reported across the literature, experimental evidence points to a clear preference for certain ions, which is crucial for its biological effects. Cold ion trap infrared spectroscopy has revealed that Beauvericin binds Mg²⁺ and Ca²⁺ ions using six carbonyl oxygens within its central cavity, a configuration distinct from its binding to other alkaline earth metals. The ionophoric activity appears to be higher for K⁺ than for Na⁺.

Table 1: Summary of Beauvericin's Ion Selectivity and Transport Characteristics

| Ion | Binding/Transport Preference | Method of Observation | Reference |

| Ca²⁺ | High | Measurement of intracellular Ca²⁺ influx; Cytotoxicity assays with Ca²⁺ chelators. | [2][3][4][5] |

| Mg²⁺ | High | Infrared Spectroscopy. | N/A |

| Ba²⁺ | High | X-ray crystallography; ESI-IM-MS. | N/A |

| K⁺ | Moderate (Higher than Na⁺) | Planar lipid bilayer conductance measurements. | N/A |

| Na⁺ | Moderate (Lower than K⁺) | Planar lipid bilayer conductance measurements. | N/A |

| Cs⁺ | Low | Planar lipid bilayer conductance measurements. | N/A |

| Li⁺ | Low | Planar lipid bilayer conductance measurements. | N/A |

Mechanism of Ion Transport

Beauvericin functions as a mobile carrier ionophore. The proposed mechanism involves the following steps:

-

Complexation: BEA at the membrane interface binds a cation from the aqueous phase, with the polar carbonyl groups coordinating the ion.

-

Translocation: The exterior of the BEA-ion complex is lipophilic, allowing it to diffuse across the hydrophobic core of the lipid bilayer.

-

Decomplexation: At the opposite membrane interface, the ion is released into the aqueous environment.

-

Return: The free BEA molecule diffuses back to the original side to begin a new transport cycle.

This process effectively creates an ion-conducting pathway, disrupting cellular ion gradients.

Effects on Cell Membranes and Cellular Integrity

The primary consequence of Beauvericin's ionophoric activity is the uncontrolled influx of ions, particularly Ca²⁺, into the cytoplasm.[4][6] This disruption of ionic homeostasis is the initial trigger for a cascade of cytotoxic events.

Alteration of Membrane Permeability and Potential

By transporting cations across the cell membrane, Beauvericin increases the membrane's permeability. This leads to the depolarization of the mitochondrial membrane potential (MMP), a critical event in the initiation of apoptosis.[2][3] In plant cells, Beauvericin has been shown to cause significant membrane depolarization and leakage of K⁺ ions.

Induction of Oxidative Stress

The disruption of mitochondrial function and the influx of Ca²⁺ can lead to the overproduction of reactive oxygen species (ROS). This state of oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to Beauvericin-induced cytotoxicity.

Cytotoxicity and Apoptosis

Beauvericin is cytotoxic to a wide range of cell lines. The sustained increase in intracellular Ca²⁺ acts as a potent signaling molecule that activates apoptotic pathways.[4][5] Key hallmarks of Beauvericin-induced apoptosis include mitochondrial dysfunction, release of cytochrome c, activation of caspases (like caspase-3 and -7), and DNA fragmentation.[2]

Table 2: IC₅₀ Values of Beauvericin in Various Cell Lines

| Cell Line | Cell Type | Exposure Time | IC₅₀ (µM) | Reference |

| HepG2 | Human Hepatoma | 24 h | 12.5 ± 0.04 | N/A |

| 48 h | 7.01 ± 0.05 | N/A | ||

| 72 h | 5.5 ± 0.071 | N/A | ||

| SH-SY5Y | Human Neuroblastoma | 24 h | 12 | N/A |

| 48 h | 3.25 | N/A | ||

| A549 | Human Lung Carcinoma | 72 h | 7.5 ± 0.4 | N/A |

| Caco-2 | Human Colon Adenocarcinoma | 72 h | 3.0 ± 0.6 | N/A |

| Vero | Monkey Kidney Epithelial | 24 h | 10.7 ± 3.7 | N/A |

Modulation of Cellular Signaling Pathways

The ionophoric activity of Beauvericin triggers several downstream signaling cascades that ultimately determine the cell's fate. The influx of Ca²⁺ is a central node that leads to the activation and inhibition of multiple pathways.

Calcium-Mediated Apoptosis Pathway

The primary pathway initiated by Beauvericin is the Ca²⁺-dependent mitochondrial apoptosis pathway. The workflow begins with the disruption of Ca²⁺ homeostasis and culminates in programmed cell death.

NF-κB and MAPK Signaling Pathways

Beauvericin also modulates key inflammatory and cell survival pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been shown to inhibit NF-κB activation, which can contribute to its pro-apoptotic and anti-inflammatory effects. Its effects on the MAPK pathway are more complex, involving the differential regulation of ERK, JNK, and p38 kinases depending on the cell type and context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ionophoric activity and cellular effects of Beauvericin.

Planar Lipid Bilayer (BLM) for Ion Transport Measurement

This electrophysiological technique measures the flow of ions across an artificial lipid membrane, allowing for the direct characterization of ionophore activity at the single-molecule level.

-

Materials:

-

Planar lipid bilayer chamber with two compartments (cis and trans) separated by a small aperture (50-250 µm).

-

Ag/AgCl electrodes.

-

Voltage-clamp amplifier.

-

Lipids (e.g., DPhPC or a POPC/POPE mixture) dissolved in an organic solvent (e.g., n-decane) to 25-30 mM.

-

Bathing solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).

-

Beauvericin stock solution in ethanol or DMSO.

-

-

Procedure:

-

Chamber Setup: Assemble the bilayer chamber. Fill the trans compartment with bathing solution, ensuring a small droplet appears through the aperture. Then, fill the cis compartment.

-

Electrode Placement: Immerse one Ag/AgCl electrode in the cis compartment and the other in the trans compartment. Connect them to the amplifier's headstage.

-

Bilayer Formation: Using a fine brush or glass capillary, "paint" the lipid solution across the aperture. Monitor the capacitance until a stable bilayer is formed (characterized by a sharp increase in capacitance and electrical resistance).

-

Ionophore Addition: Add a small aliquot of the Beauvericin stock solution to the cis compartment to achieve the desired final concentration. Stir gently.

-

Data Recording: Apply a voltage potential across the membrane (e.g., +50 mV). Record the resulting ionic current. The current magnitude is proportional to the ion transport rate facilitated by Beauvericin.

-

Ion Selectivity: To determine selectivity, establish a salt gradient across the membrane (e.g., 150 mM KCl in cis, 15 mM KCl in trans). Measure the reversal potential (the voltage at which the net current is zero). Use the Goldman-Hodgkin-Katz (GHK) equation to calculate the permeability ratio of different ions.

-

Calcein Release/Quenching Assay for Membrane Permeability

This fluorescence-based assay measures changes in cell volume or membrane integrity due to ionophore-induced osmotic stress.

-

Materials:

-

Calcein-AM dye (cell-permeant, non-fluorescent).

-

Probenecid (anion transport inhibitor).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Fluorescence plate reader or microscope.

-

Adherent cells cultured in a 96-well black, clear-bottom plate.

-

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate to achieve ~90% confluency on the day of the experiment.

-

Dye Loading: Prepare a loading solution of 2-5 µM Calcein-AM and 1 mM probenecid in HBSS.

-

Remove culture medium from cells and add 100 µL of loading solution to each well.

-

Incubate for 30-60 minutes at 37°C to allow intracellular esterases to cleave Calcein-AM into fluorescent calcein, which is retained in the cytoplasm.

-

Washing: Gently wash the cells twice with HBSS containing probenecid to remove extracellular dye.

-

Treatment: Add Beauvericin at various concentrations to the wells.

-

Measurement: Immediately begin monitoring the fluorescence intensity (Ex/Em ~494/517 nm) over time.

-

Interpretation:

-

Permeability/Lysis: An increase in calcein release into the supernatant (measured separately) or a rapid decrease in cellular fluorescence indicates membrane lysis.

-

Ion Influx/Quenching: If an influx of quenching ions (like Co²⁺) is co-transported, a decrease in fluorescence can indicate ionophore activity.

-

-

Measurement of Mitochondrial Membrane Potential (MMP)

Cationic fluorescent dyes that accumulate in mitochondria based on their negative membrane potential are used to assess mitochondrial health.

-

Materials:

-

Fluorescent dyes: JC-1, TMRM, or TMRE.

-

FCCP (a protonophore used as a positive control for depolarization).

-

Flow cytometer or fluorescence microscope.

-

Cells in suspension or cultured on coverslips.

-

-

Procedure (using JC-1):

-

Cell Preparation: Treat cells with Beauvericin for the desired time and dose. Include a negative control (vehicle) and a positive control (FCCP).

-

Dye Staining: Incubate the cells with 5 µg/mL JC-1 dye for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis:

-

Healthy Cells (High MMP): JC-1 forms aggregates in the mitochondria, emitting red fluorescence (~590 nm).

-

Apoptotic/Unhealthy Cells (Low MMP): JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~529 nm).

-

-

Quantification: Use a flow cytometer or fluorescence microscope to measure the red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the DNA fragmentation characteristic of late-stage apoptosis.

-

Materials:

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP).

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., Triton X-100 or saponin).

-

Fluorescence microscope or flow cytometer.

-

-

Procedure:

-

Sample Preparation: Treat cells with Beauvericin. Harvest and fix the cells with 4% PFA for 15-30 minutes.

-

Permeabilization: Wash the cells and incubate with permeabilization buffer for 5-15 minutes on ice. This allows the labeling reagents to enter the nucleus.

-

Labeling Reaction: Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Incubate for 60 minutes at 37°C in a humidified chamber, protected from light. The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Detection:

-

If using directly labeled dUTPs (e.g., FITC-dUTP), wash the cells and proceed to analysis.

-

If using indirectly labeled dUTPs (e.g., Br-dUTP), incubate with a fluorescently-labeled antibody against the label (e.g., FITC-anti-Br-dU).

-

-

Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates a higher degree of DNA fragmentation and apoptosis.

-

Conclusion and Future Directions

Beauvericin's potent ionophoric activity, primarily its ability to induce a massive influx of extracellular calcium, is the cornerstone of its biological effects. This initial event at the cell membrane triggers a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, and the modulation of critical signaling pathways like NF-κB and MAPK, ultimately leading to apoptotic cell death. The quantitative data on its cytotoxicity and the detailed methodologies provided herein offer a robust framework for researchers in toxicology, pharmacology, and drug development.

Future research should focus on obtaining precise ion binding and transport kinetics to build more accurate predictive models of its activity. Furthermore, elucidating the complex crosstalk between the signaling pathways it modulates will be critical for harnessing its therapeutic potential, particularly in the development of novel anticancer agents or as a tool to sensitize resistant cells to existing therapies. A deeper understanding of its structure-activity relationship could also pave the way for the design of synthetic ionophores with enhanced selectivity and efficacy.

References

- 1. [Beauvericin: chemical and biological aspects and occurrence] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]

- 3. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of calcium influx from extracellular fluid by beauvericin in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beauvericin activates Ca2+-activated Cl- currents and induces cell deaths in Xenopus oocytes via influx of extracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis Pathway of Beauvericin in Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community due to its diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and mitigating its toxic effects in agriculture and food safety. This technical guide provides a comprehensive overview of the Beauvericin biosynthesis pathway in Fusarium, detailing the genetic machinery, enzymatic processes, and regulatory networks. It includes a compilation of quantitative data, detailed experimental protocols for key research methodologies, and visual diagrams of the involved pathways to facilitate a deeper understanding and further investigation into this fascinating secondary metabolite.

Introduction

Beauvericin is a non-ribosomally synthesized cyclic hexadepsipeptide with the structure cyclo-(D-α-hydroxyisovaleryl-N-methyl-L-phenylalanyl)₃. First isolated from the entomopathogenic fungus Beauveria bassiana, it is also a significant secondary metabolite produced by numerous species within the genus Fusarium, including F. proliferatum, F. fujikuroi, and F. subglutinans.[1][2][3] Its unique structure and potent biological activities have made it a subject of intense research, with potential applications in medicine as an anticancer and antimicrobial agent, as well as in agriculture as a biopesticide.[4][5] This guide aims to provide a detailed technical overview of the Beauvericin biosynthesis pathway in Fusarium, catering to researchers and professionals in the fields of mycology, natural product chemistry, and drug development.

The Beauvericin Biosynthesis Gene Cluster

The biosynthesis of Beauvericin in Fusarium is orchestrated by a set of genes organized in a contiguous cluster. The core of this cluster is the gene encoding Beauvericin Synthetase, a large multifunctional enzyme belonging to the non-ribosomal peptide synthetase (NRPS) family.[6][7]

In Fusarium proliferatum, this gene cluster is referred to as the fpBeas cluster.[1][2][8] A key gene within this cluster, apart from the NRPS, is the one encoding a 2-ketoisovalerate reductase (KIVR).[9] This enzyme is essential for the synthesis of one of the two precursors of Beauvericin, D-α-hydroxyisovaleric acid.[9]

The Biosynthetic Pathway

The synthesis of Beauvericin is a multi-step process that begins with the production of its two primary precursors: L-phenylalanine and D-α-hydroxyisovaleric acid.

Precursor Synthesis

-

L-phenylalanine: This proteinogenic amino acid is derived from the shikimate pathway, a common metabolic route in fungi and plants.

-

D-α-hydroxyisovaleric acid (D-Hiv): This α-hydroxy acid is synthesized from the branched-chain amino acid L-valine. The final step in this conversion is catalyzed by the NADPH-dependent 2-ketoisovalerate reductase (KIVR), which reduces 2-ketoisovalerate to D-Hiv.[9]

Non-Ribosomal Peptide Synthesis

The core of Beauvericin biosynthesis is the assembly of the cyclic hexadepsipeptide by Beauvericin Synthetase (BEAS). This large, modular enzyme catalyzes the iterative condensation of three molecules of D-Hiv and three molecules of N-methyl-L-phenylalanine. The process can be broken down into the following key steps, which are typical for NRPS enzymes:

-

Adenylation (A-domain): The A-domain selects and activates the specific substrates (D-Hiv and L-phenylalanine) by converting them into their corresponding adenylates using ATP.

-

Thiolation (T-domain or PCP): The activated substrates are then transferred to the phosphopantetheinyl arm of the thiolation domain (also known as the peptidyl carrier protein or PCP domain), forming a thioester bond.

-

N-methylation (M-domain): The L-phenylalanine residue attached to the T-domain is N-methylated by an integrated N-methyltransferase domain, using S-adenosylmethionine (SAM) as the methyl group donor.

-

Condensation (C-domain): The C-domain catalyzes the formation of an ester bond between the carboxyl group of D-Hiv and the amino group of N-methyl-L-phenylalanine.

-

Iteration and Cyclization (Te-domain): This process is repeated three times to form a linear hexadepsipeptide. The final cyclization and release of the Beauvericin molecule are catalyzed by the thioesterase (Te) domain.

Figure 1: Beauvericin Biosynthesis Pathway in Fusarium species.

Regulation of Beauvericin Biosynthesis

The production of Beauvericin in Fusarium is tightly regulated at the transcriptional level, involving both global and pathway-specific regulatory elements. In Fusarium fujikuroi, the regulation of the Beauvericin gene cluster is intricately linked to chromatin remodeling.

Key regulatory factors include:

-

Hda1: A histone deacetylase that acts as a repressor of the Beauvericin gene cluster. Deletion of the hda1 gene leads to a significant increase in Beauvericin production.[10]

-

Kmt6: An H3K27 methyltransferase that also functions as a repressor. Knockdown of kmt6 results in elevated expression of the Beauvericin biosynthesis genes.[10][11]

-

Bea4: A putative cluster-specific transcription factor that appears to act as a repressor.[10]

-

Yy1: A homolog of the global mammalian transcription factor Yin Yang 1, which also contributes to the repression of the Beauvericin cluster.[10]

The interplay between these regulators and histone modifications, specifically the balance between the repressive H3K27 trimethylation (H3K27me3) and the activating H3K27 acetylation (H3K27ac), dictates the expression level of the Beauvericin biosynthesis genes.

Figure 2: Regulatory Network of Beauvericin Biosynthesis in Fusarium fujikuroi.

Data Presentation

Table 1: Beauvericin Production in Various Fusarium Species

| Fusarium Species | Strain | Substrate | Beauvericin Yield | Reference |

| F. proliferatum | KSU 4854 | Potato Dextrose Agar | Both Enniatins and Beauvericin produced | [8] |

| F. fujikuroi | Multiple strains | Potato Dextrose Agar | Both Enniatins and Beauvericin produced | [8] |

| F. subglutinans | Multiple strains | Corn Grits | 140 - 700 mg/kg | [12] |

| F. sacchari | 46 isolates | Corn Grits | All isolates produced Beauvericin | [1][13] |

| F. oxysporum | ITEM-2470 | Maize Kernels | 3200 µg/g | [14] |

| F. sambucinum | 12 of 14 isolates | Maize Kernels | 2 - 230 µg/g | [3] |

| F. poae | 4 of 4 isolates | Maize Kernels | Traces - 63 µg/g | [2][3] |

| F. concentricum | KSU 10828 | Corn Grits | 720 µg/g | |

| F. tardicrescens | NFCCI 5201 | Fusarium Defined Medium | 15.82 mg/g of biomass | [15] |

Note: Production levels can vary significantly based on the strain, culture conditions, and substrate used.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| 2-Ketoisovalerate Reductase (KivRFp) | Fusarium proliferatum | 2-Ketoisovalerate | High affinity (specific value not reported) | - | [8] |

| Aldo-Keto Reductase (AKR18A1) | Sphingomonas sp. | 3-oxo-DON | 167.6 ± 21.4 µM | 1.9 ± 0.1 U/mg | [4] |

Experimental Protocols

Gene Disruption via Homologous Recombination in Fusarium

This protocol provides a general framework for gene disruption. Specific details may need to be optimized for the target gene and Fusarium species.

Objective: To create a knockout mutant of a target gene involved in Beauvericin biosynthesis.

Principle: A disruption cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream (5' flank) and downstream (3' flank) of the target gene is introduced into the fungal protoplasts. Homologous recombination leads to the replacement of the target gene with the disruption cassette.

Materials:

-

Fusarium wild-type strain

-

Plasmids for cloning (e.g., pUC19)

-

Hygromycin B phosphotransferase gene (hph) cassette

-

Restriction enzymes

-

T4 DNA Ligase

-

PCR reagents and primers for amplifying flanking regions and for verification

-

Protoplasting enzymes (e.g., Driselase, Lysing Enzymes from Trichoderma harzianum)

-

PEG solution (e.g., 60% PEG 4000)

-

Regeneration medium (e.g., Potato Dextrose Agar supplemented with sucrose)

-

Selective medium (Regeneration medium with hygromycin B)

Procedure:

-

Construct the Gene Disruption Cassette:

-

Amplify the ~1-1.5 kb 5' and 3' flanking regions of the target gene from Fusarium genomic DNA using high-fidelity PCR.

-

Clone the amplified flanks on either side of the hph cassette in a suitable plasmid vector.

-

Verify the final construct by restriction digestion and sequencing.

-

Amplify the entire disruption cassette (5' flank - hph - 3' flank) by PCR for transformation.

-

-

Prepare Fusarium Protoplasts:

-

Grow the wild-type strain in liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

-

Resuspend the mycelia in the osmotic stabilizer containing the protoplasting enzymes.

-

Incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

-

Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

-

Wash the protoplasts with the osmotic stabilizer and then with STC buffer (Sorbitol, Tris-HCl, CaCl₂).

-

Resuspend the protoplasts in STC buffer to a final concentration of 10⁷-10⁸ protoplasts/mL.

-

-

Protoplast Transformation:

-

Mix the protoplast suspension with the purified gene disruption cassette DNA.

-

Add PEG solution and incubate at room temperature.

-

Plate the transformation mixture onto regeneration medium in soft agar overlay.

-

Incubate until mycelia start to regenerate.

-

Overlay with selective medium containing hygromycin B.

-

Incubate until resistant colonies appear.

-

-

Verification of Transformants:

-

Isolate genomic DNA from the hygromycin-resistant colonies.

-

Perform PCR analysis with primers specific to the target gene, the hph gene, and regions outside the integration site to confirm the homologous recombination event.

-

Southern blot analysis can be performed for further confirmation.

-

Figure 3: Experimental Workflow for Gene Disruption in Fusarium.

Quantification of Beauvericin using HPLC-MS/MS

Objective: To accurately quantify the amount of Beauvericin produced by a Fusarium culture.

Principle: Beauvericin is extracted from the fungal culture (mycelia and/or liquid medium) using an organic solvent. The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a tandem Mass Spectrometer (MS/MS). The separation is achieved on a C18 column, and detection is performed using electrospray ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions for Beauvericin.

Materials:

-

Fusarium culture

-

Beauvericin standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an ESI source

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known amount of fungal mycelia or take a defined volume of the culture filtrate.

-

Extract with acetonitrile or a mixture of acetonitrile and methanol, often with the addition of a small amount of water.[1][12]

-

Shake or sonicate the mixture to ensure efficient extraction.

-

Centrifuge to pellet the solids and collect the supernatant.

-

For cleaner samples, the extract can be passed through an SPE cartridge.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a modifier like 0.1% formic acid or 5 mM ammonium acetate.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ for Beauvericin (m/z 784.4).

-

Product Ions: Monitor at least two characteristic product ions (e.g., m/z 262.1, 523.3).[12]

-

-

-

Quantification:

-

Prepare a calibration curve using a series of dilutions of the Beauvericin standard.

-

Analyze the samples and the standards under the same HPLC-MS/MS conditions.

-

Calculate the concentration of Beauvericin in the samples by comparing their peak areas to the calibration curve.

-

Chromatin Immunoprecipitation (ChIP) for Studying Protein-DNA Interactions

Objective: To determine if a specific regulatory protein (e.g., a transcription factor) binds to the promoter region of a Beauvericin biosynthesis gene in vivo.

Principle: Proteins are cross-linked to DNA in vivo using formaldehyde. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers specific to the putative binding site.

Materials:

-

Fusarium culture

-

Formaldehyde

-

Glycine

-

Lysis buffers

-

Sonciator or micrococcal nuclease

-

Antibody specific to the target protein

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

qPCR reagents and primers for the target promoter region and a negative control region

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat the Fusarium culture with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest the mycelia and lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and resuspend in a suitable buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion with micrococcal nuclease.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the target protein.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a standard DNA purification kit.

-

Perform qPCR with primers designed to amplify the specific promoter region of interest and a negative control region (a gene desert or a gene not expected to be regulated by the target protein).

-

Calculate the enrichment of the target promoter region in the immunoprecipitated sample relative to the input and the negative control.

-

Figure 4: Experimental Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

The biosynthesis of Beauvericin in Fusarium species is a complex and highly regulated process, centered around a non-ribosomal peptide synthetase. A thorough understanding of this pathway, from the precursor supply to the intricate regulatory networks, is paramount for both exploiting the beneficial properties of Beauvericin and controlling its production as a mycotoxin. This technical guide provides a foundational resource for researchers, offering a synthesis of the current knowledge, quantitative data, and detailed experimental methodologies to guide future research in this exciting field. Further investigations into the precise enzymatic mechanisms, the interplay of regulatory factors, and the development of robust genetic engineering tools will undoubtedly unlock the full potential of Beauvericin and its producing organisms.

References

- 1. Targeted Gene Disruption Via CRISPR/Cas9 Ribonucleoprotein Complexes in Fusarium oxysporum | Springer Nature Experiments [experiments.springernature.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Cloning and characterization of a novel 2-ketoisovalerate reductase from the beauvericin producer Fusarium proliferatum LF061 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multi-Homologous Recombination-Based Gene Manipulation in the Rice Pathogen Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Divergence of Beauvericin Synthase Gene among Fusarium and Trichoderma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi-Homologous Recombination-Based Gene Manipulation in the Rice Pathogen Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

Beauvericin-13C45 supplier and purchasing information for research

For Researchers, Scientists, and Drug Development Professionals

Supplier and Purchasing Information

Beauvericin-13C45 is a specialized chemical primarily used in research settings, often as an internal standard for analytical quantification. The following table summarizes the available purchasing information from identified suppliers. Please note that pricing is often available only upon request.

| Supplier | Catalog Number | Purity | Available Format | Molecular Weight |

| MedChemExpress | HY-N6739S | ≥99% (HPLC) | Not specified | 828.62 |

| Achemtek | MSK7258C45-25A | 98+% | 25 µg/mL in acetonitrile | 828.62 |

| Pribolab | HWSTD#4111U | Not specified | 25 µg/mL in acetonitrile | Not specified |

Technical Data and Properties

This compound is the uniformly labeled stable isotope of Beauvericin, with all 45 carbon atoms replaced by Carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS), by allowing for differentiation from the naturally occurring analyte.

Molecular Formula: ¹³C₄₅H₅₇N₃O₉

Biological Activity and Signaling Pathways of Beauvericin

While this compound is primarily used as an analytical standard, its biological activity is presumed to be identical to that of unlabeled Beauvericin. Beauvericin is a cyclic hexadepsipeptide mycotoxin known for its diverse biological effects, including insecticidal, antimicrobial, and cytotoxic properties. For researchers using the labeled compound, understanding the mechanism of action of the parent compound is critical.

Apoptosis Induction

Beauvericin is a potent inducer of apoptosis in various cell lines.[1][2][3] Its pro-apoptotic effects are mediated through multiple signaling cascades, primarily initiated by its ionophoric activity, which disrupts intracellular calcium homeostasis.[1][3][4]

Caption: Beauvericin-induced apoptotic signaling pathway.

PI3K/AKT Pathway Inhibition

Beauvericin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by Beauvericin contributes to its anti-cancer properties.

Caption: Inhibition of the PI3K/AKT pathway by Beauvericin.

Modulation of MAPK and NF-κB Signaling

Beauvericin also modulates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5] It can induce the phosphorylation of JNK and p38 while inhibiting ERK phosphorylation, and it also suppresses NF-κB activation, further contributing to its cytotoxic effects.[5]

Caption: Modulation of MAPK and NF-κB signaling by Beauvericin.

Experimental Protocols: General Guidance

Detailed experimental protocols for the application of this compound are not widely published. However, based on its nature as a stable isotope-labeled internal standard, its primary application is in quantitative analysis using LC-MS or GC-MS.

General Workflow for Quantification using this compound

The following diagram illustrates a general workflow for the use of this compound as an internal standard in a typical quantitative bioanalytical method.

Caption: General workflow for using this compound as an internal standard.

Key Considerations for Method Development:

-

Concentration of Internal Standard: The concentration of this compound should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the unlabeled Beauvericin in the samples.

-

Matrix Effects: It is crucial to evaluate potential matrix effects that may differentially affect the ionization of the analyte and the internal standard.

-

Chromatographic Separation: The LC method should be developed to ensure baseline separation of Beauvericin from other matrix components, although co-elution with its labeled counterpart is expected and desired.

-

Mass Spectrometry Parameters: The mass spectrometer should be tuned for optimal detection of both the parent and product ions of Beauvericin and this compound. Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification.

This guide provides a foundational understanding of this compound for research purposes. Researchers are encouraged to consult the technical data sheets from their chosen supplier for more specific information and to develop and validate their own experimental protocols based on the general principles outlined here.

References

- 1. A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beauvericin-induced cell apoptosis through the mitogen-activated protein kinase pathway in human nonsmall cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on the Synthesis and Bioactivity Aspects of Beauvericin, a Fusarium Mycotoxin [frontiersin.org]

- 4. anti-tumor-activity-of-beauvericin-focus-on-intracellular-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 5. The mycotoxin beauvericin induces apoptotic cell death in H4IIE hepatoma cells accompanied by an inhibition of NF-κB-activity and modulation of MAP-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Beauvericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauvericin, a cyclic hexadepsipeptide mycotoxin produced by various fungal species, has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth overview of the antifungal and antibacterial spectrum of Beauvericin, with a focus on its quantitative antimicrobial efficacy, the experimental protocols for its evaluation, and the underlying molecular mechanisms of action. Detailed data is presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its bioactivity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Beauvericin is a secondary metabolite produced by fungi of the genera Beauveria, Fusarium, and others.[1] Its structure consists of three N-methyl-phenylalanyl and three D-hydroxy-isovaleryl residues in an alternating sequence.[2] While initially investigated for its insecticidal properties, a growing body of research has highlighted its potent antibacterial and antifungal activities. This guide consolidates the current knowledge on Beauvericin's antimicrobial spectrum, providing a technical foundation for further research and development.

Antibacterial Spectrum of Beauvericin

Beauvericin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of its antibacterial action is distinct from many conventional antibiotics, as it does not primarily target the bacterial cell wall.[1] Instead, it is believed to disrupt cellular processes by acting on organelles or enzyme systems.[1]

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Beauvericin against various bacterial species as reported in the literature.

| Bacterial Species | Gram Stain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | 3.91 | ~3.06 | [3][4][5][6] |

| Bacillus subtilis | Positive | - | 18.4 - 70.7 | [1] |

| Staphylococcus haemolyticus | Positive | - | 18.4 - 70.7 | [1] |

| Escherichia coli | Negative | 62.5 | ~48.9 | [3][4][5][6] |

| Pseudomonas lachrymans | Negative | - | 18.4 - 70.7 | [1] |

| Agrobacterium tumefaciens | Negative | - | 18.4 - 70.7 | [1] |

| Xanthomonas vesicatoria | Negative | - | 18.4 - 70.7 | [1] |

Note: Conversion from µM to µg/mL is approximated using the molecular weight of Beauvericin (~783.9 g/mol ). Actual values may vary slightly based on the specific experimental conditions.

Antifungal Spectrum of Beauvericin

While Beauvericin is a fungal metabolite, it exhibits interesting antifungal properties, particularly in combination with other antifungal agents. On its own, its antifungal activity can be limited against certain fungal species. However, it has been shown to act synergistically with azole antifungals, potentiating their efficacy against resistant strains.[7][8]

Quantitative Antifungal Data

The antifungal activity of Beauvericin, especially its synergistic effects, is a promising area of research.

| Fungal Species | Beauvericin MIC (µM) | Synergistic Effect with Azoles | Reference |

| Candida albicans | >250 (alone) | Synergistic with fluconazole and miconazole | [3][4][5][6][9] |

| Candida glabrata | - | Synergistic with fluconazole | [7] |

| Fusarium graminearum | Active (exact MIC variable) | - | [10] |

Note: The high MIC of Beauvericin alone against C. albicans highlights the importance of its synergistic activity.